molecular formula C14H16N2O2 B1414716 {2-[(4-Methoxyphenyl)methoxy]pyridin-4-yl}methanamine CAS No. 869293-98-1

{2-[(4-Methoxyphenyl)methoxy]pyridin-4-yl}methanamine

Cat. No.: B1414716
CAS No.: 869293-98-1
M. Wt: 244.29 g/mol
InChI Key: LFYPKNJVQRQALI-UHFFFAOYSA-N
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Description

{2-[(4-Methoxyphenyl)methoxy]pyridin-4-yl}methanamine is a pyridine-derived compound featuring a 4-methoxyphenylmethoxy substituent at the 2-position of the pyridine ring and a methanamine group at the 4-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and chemical research. The methoxy group enhances lipophilicity and may influence binding interactions, while the pyridine core provides a rigid scaffold for molecular recognition .

Properties

IUPAC Name

[2-[(4-methoxyphenyl)methoxy]pyridin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-17-13-4-2-11(3-5-13)10-18-14-8-12(9-15)6-7-16-14/h2-8H,9-10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYPKNJVQRQALI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=NC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(4-Methoxyphenyl)methoxy]pyridin-4-yl}methanamine typically involves the following steps:

    Formation of the Methoxyphenyl Intermediate: The starting material, 4-methoxybenzyl alcohol, is converted to 4-methoxybenzyl chloride using thionyl chloride.

    Coupling with Pyridine: The 4-methoxybenzyl chloride is then reacted with 4-pyridylmethanamine in the presence of a base such as potassium carbonate to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

{2-[(4-Methoxyphenyl)methoxy]pyridin-4-yl}methanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 4-methoxyaniline.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, {2-[(4-Methoxyphenyl)methoxy]pyridin-4-yl}methanamine is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an intermediate in the synthesis of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of {2-[(4-Methoxyphenyl)methoxy]pyridin-4-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance the compound’s binding affinity to these targets, while the pyridine ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound shares structural similarities with several pyridine derivatives, differing primarily in substituent type, position, and heterocyclic modifications. Key analogs include:

Compound Name (CAS) Substituent Features Key Differences References
[2-(4-Methoxyphenoxy)pyridin-4-yl]methanamine (954258-79-8) 4-Methoxyphenoxy at pyridine-2 Phenoxy vs. phenylmethoxy group
[2-(2-Fluorophenoxy)pyridin-4-yl]methanamine (1134946-79-4) 2-Fluorophenoxy at pyridine-2 Fluoro (electron-withdrawing) vs. methoxy (electron-donating)
[4-(2-Methylphenoxy)pyridin-2-yl]methanamine (81630-84-4) 2-Methylphenoxy at pyridine-4 Methyl (non-polar) vs. methoxy; positional isomerism
[4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine (1439897-95-6) Oxane ring fused to pyridine Increased steric bulk and solubility from oxane
(2-Methoxypyrimidin-4-yl)methanamine (2044706-05-8) Pyrimidine core Pyrimidine vs. pyridine; altered hydrogen-bonding potential

Physicochemical Properties

  • Lipophilicity: The methoxy group in the target compound enhances lipophilicity compared to analogs with polar substituents (e.g., fluorine in ). However, analogs with non-polar groups (e.g., methyl in ) exhibit higher hydrophobicity.
  • Solubility : The oxane-containing analog likely has improved aqueous solubility due to the oxygen atom, whereas the pyrimidine derivative may show reduced solubility due to planar heterocyclic stacking.
  • Stability : Electron-withdrawing groups (e.g., fluorine in ) may enhance metabolic stability but reduce solubility. The target compound’s methoxy group balances moderate stability and solubility .

Research Implications

The target compound’s balanced lipophilicity and moderate solubility make it suitable for applications requiring blood-brain barrier penetration or protein binding. Analogs with heterocyclic modifications (e.g., ) offer alternatives for tuning target selectivity.

Biological Activity

The compound {2-[(4-Methoxyphenyl)methoxy]pyridin-4-yl}methanamine, also referred to as (2-Methoxypyridin-4-yl)methanamine, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic potential, supported by relevant case studies and research findings.

This compound is characterized by its unique structure, which includes a pyridine ring substituted with methoxy and phenyl groups. This substitution pattern is crucial for its biological activity.

Table 1: Structural Characteristics

FeatureDescription
Molecular FormulaC13_{13}H16_{16}N2_{2}O2_{2}
Molecular Weight232.28 g/mol
Functional GroupsMethoxy (-OCH3_3), Amine (-NH2_2)
SolubilitySoluble in organic solvents

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The methoxy group enhances lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets.

Enzyme Interaction

Research indicates that this compound acts as a modulator of enzyme activities, particularly in pathways involving cancer cell proliferation. It has been shown to inhibit specific kinases associated with tumor growth, thereby exerting anticancer effects.

Antitumor Activity

A significant focus of research has been on the antitumor properties of this compound. In vitro studies have demonstrated its cytotoxic effects against various human tumor cell lines.

Case Study: Cytotoxicity Evaluation
In a study involving several human tumor cell lines, the compound exhibited low micromolar GI50 values ranging from 1.55 to 2.20 μM, indicating potent cytotoxic activity (Table 2) .

Table 2: Cytotoxic Activity Against Tumor Cell Lines

Cell LineGI50 (μM)
A549 (Lung)1.55
DU145 (Prostate)2.20
KB (Cervical)1.90

Anti-inflammatory Effects

In addition to its antitumor properties, this compound has shown potential anti-inflammatory effects. It inhibits key inflammatory mediators such as COX-2 and iNOS, contributing to reduced inflammation in experimental models .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural features. The presence of the methoxy group at the para position of the phenyl ring is critical for enhancing biological activity.

Key Findings from SAR Studies:

  • Substituent Effects: The methoxy group significantly boosts the antiproliferative activity compared to other substituents.
  • Linker Variations: Alterations in the linker connecting the phenyl and pyridine rings impact potency; certain configurations yield better activity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{2-[(4-Methoxyphenyl)methoxy]pyridin-4-yl}methanamine

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